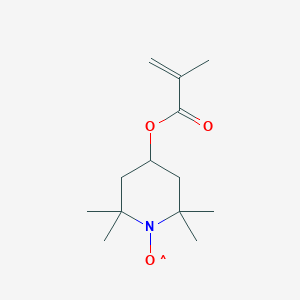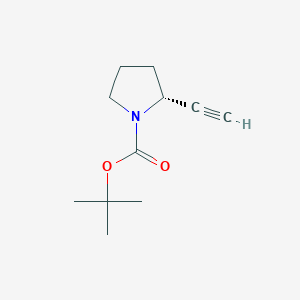![molecular formula C11H10F3NO3 B176184 Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate CAS No. 17738-86-2](/img/structure/B176184.png)
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate, also known as EOTA, is a chemical compound with a variety of uses in scientific research and laboratory experiments. Its molecular formula is C9H8F3NO3 and it has a molecular weight of 237.17 g/mol. EOTA is an organic compound with a yellowish-orange color and a melting point of 180-181 °C. It is soluble in water and can be used in a variety of applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate involves the reaction of ethyl acetoacetate with 3-(trifluoromethyl)aniline in the presence of a base and a coupling agent.
Starting Materials
Ethyl acetoacetate, 3-(trifluoromethyl)aniline, Base (e.g. sodium hydroxide), Coupling agent (e.g. 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Reaction
Step 1: Dissolve ethyl acetoacetate in a suitable solvent (e.g. ethanol) and add the base to the solution., Step 2: Add the coupling agent to the solution and stir for a few minutes., Step 3: Add 3-(trifluoromethyl)aniline to the solution and stir for several hours at room temperature., Step 4: Acidify the reaction mixture with hydrochloric acid and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 5: Purify the product by column chromatography or recrystallization to obtain Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate as a white solid.
Applications De Recherche Scientifique
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a fluorescent probe for the detection of certain compounds. It has been used in the synthesis of pharmaceuticals, such as antifungal agents and anticancer agents. Additionally, Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate has been used in the synthesis of polymers, such as poly(ethylene glycol) and poly(ethyleneimine).
Mécanisme D'action
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate acts as a nucleophile, meaning it can form bonds with other molecules. It can form bonds with electrophiles, such as carbonyl compounds, and can also form hydrogen bonds with other molecules. This allows it to act as a catalyst in the synthesis of organic compounds.
Effets Biochimiques Et Physiologiques
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been found to inhibit the growth of certain bacteria and fungi. Additionally, Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate has been found to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate has several advantages for use in laboratory experiments. It is a relatively stable compound that can be stored at room temperature and is soluble in water. Additionally, it is non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. It is not very soluble in organic solvents and is not very stable in the presence of strong acids or bases.
Orientations Futures
There are a variety of potential future directions for the use of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate in scientific research. It could be used in the synthesis of more complex molecules, such as peptides and proteins. Additionally, its anti-inflammatory and anti-cancer properties could be further explored. It could also be used in the development of more effective antibiotics and antifungal agents. Finally, its use as a fluorescent probe could be further explored to develop more sensitive detection methods.
Propriétés
IUPAC Name |
ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-2-18-10(17)9(16)15-8-5-3-4-7(6-8)11(12,13)14/h3-6H,2H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPJCBWVGQNZSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365200 |
Source


|
| Record name | ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate | |
CAS RN |
17738-86-2 |
Source


|
| Record name | ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)
![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)











![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)